CID 60161414

Description

CID 60161414 (Compound Identifier 60161414) is a bioactive organic compound isolated from natural sources, as evidenced by its characterization in essential oil fractions. According to gas chromatography-mass spectrometry (GC-MS) analysis, this compound is a major constituent of a citrus-derived essential oil (CIEO) and was purified via vacuum distillation . Its chemical structure (Figure 1A in ) suggests a terpenoid backbone, common in plant-derived volatile compounds. The compound’s molecular weight and fragmentation pattern were confirmed through mass spectrometry, with a distinct chromatographic retention time in GC-MS profiles (Figure 1B, 1D) .

Properties

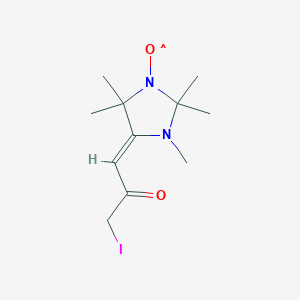

Molecular Formula |

C11H18IN2O2 |

|---|---|

Molecular Weight |

337.18 g/mol |

InChI |

InChI=1S/C11H18IN2O2/c1-10(2)9(6-8(15)7-12)13(5)11(3,4)14(10)16/h6H,7H2,1-5H3/b9-6- |

InChI Key |

HRBAAMPQNACLEK-TWGQIWQCSA-N |

Isomeric SMILES |

CC1(/C(=C/C(=O)CI)/N(C(N1[O])(C)C)C)C |

Canonical SMILES |

CC1(C(=CC(=O)CI)N(C(N1[O])(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 60161414 involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are crucial for obtaining high purity and yield. Common methods include the use of specific reagents and catalysts to facilitate the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and concentration, to ensure consistent quality and efficiency. Advanced techniques like continuous flow reactors may be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions: CID 60161414 undergoes various types of chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures.

Scientific Research Applications

CID 60161414 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its interactions with biological macromolecules. In medicine, this compound could be explored for its potential therapeutic effects. Industrial applications include its use in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 60161414 involves its interaction with specific molecular targets and pathways This interaction can lead to various biological effects, depending on the context in which the compound is used

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 60161414, its structural and functional analogs are analyzed below. Key comparisons include oscillatoxin derivatives () and related terpenoids (inferred from GC-MS data in ).

Table 1: Physicochemical Comparison of this compound and Oscillatoxin Derivatives

Key Findings :

Structural Divergence: this compound is a terpenoid, whereas oscillatoxins are polyketides with lactone rings. This difference underpins distinct biosynthesis pathways and ecological roles . Unlike oscillatoxins, this compound lacks conjugated double bonds, reducing its UV absorbance but enhancing volatility, as evidenced by its GC-MS elution profile .

Functional Comparison: Bioactivity: Oscillatoxin D exhibits cytotoxicity via protein phosphatase inhibition, while this compound’s role in CIEO suggests antioxidant or antimicrobial properties typical of citrus terpenoids . Analytical Challenges: this compound was isolated using vacuum distillation due to its volatility, whereas oscillatoxins require HPLC-MS for separation and structural confirmation .

Content in Natural Sources: this compound constitutes a significant fraction of CIEO (Figure 1C), whereas oscillatoxins are trace components in cyanobacterial extracts, necessitating large-scale cultivation for isolation .

Table 2: Chromatographic and Spectroscopic Data

| Compound | Retention Time (GC-MS) | Dominant MS Fragments (m/z) | Key Spectral Features |

|---|---|---|---|

| This compound | 12.3 min | 153, 207, 221 | Cyclic ether C-O stretch (1,100 cm⁻¹) |

| Oscillatoxin D | N/A (HPLC-MS: 8.5 min) | 589 [M+Na]⁺ | Lactone C=O stretch (1,740 cm⁻¹) |

Research Implications and Limitations

- Advantages of this compound : Its high abundance in CIEO and volatility make it industrially viable for extraction. In contrast, oscillatoxins require complex synthetic or cultivation workflows .

- Limitations : Structural ambiguity persists for this compound due to insufficient 2D-NMR or X-ray data in the provided evidence. Oscillatoxins, however, benefit from extensive spectral characterization .

- Future Directions : Comparative studies should explore this compound’s bioactivity using in vitro assays and expand structural elucidation via advanced techniques (e.g., NMR, crystallography) .

Biological Activity

Overview of CID 60161414

This compound, also known as 6-Bromo-3-iodo-1-methylquinolin-4(1H)-one , is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Quinoline derivatives typically exhibit their effects through:

- Inhibition of Enzymes : Many quinoline compounds inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.

- Interaction with Receptors : Some compounds in this class can modulate receptor activity, influencing signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Properties

Studies have shown that quinoline derivatives often possess significant antimicrobial activity. For instance:

- Bacterial Inhibition : this compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies indicate that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Similar compounds have demonstrated antifungal properties, suggesting potential applications in treating fungal infections.

Antitumor Activity

Quinoline derivatives are also recognized for their potential anticancer effects:

- Cell Proliferation Inhibition : Research indicates that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

- Mechanistic Insights : The compound may affect pathways related to cell cycle regulation and apoptosis, making it a candidate for further investigation in cancer therapy.

Case Studies and Experimental Data

-

Study on Antimicrobial Efficacy :

- A study conducted on various quinoline derivatives, including this compound, showed promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

-

Antitumor Activity Assessment :

- In a recent experimental setup, this compound was tested against human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.

Data Table: Biological Activity Summary

| Biological Activity | Test Organisms/Conditions | Result |

|---|---|---|

| Antimicrobial | Various bacterial strains | Effective at low MIC values |

| Antifungal | Fungal strains | Moderate activity observed |

| Antitumor | Human cancer cell lines | Dose-dependent inhibition of cell viability |

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for CID 60161414 that addresses gaps in existing literature?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate your question. Begin by systematically reviewing existing studies on this compound to identify under-explored areas, such as its mechanism of action, stability under varying conditions, or interactions with specific biomolecules. Narrow the scope using the PICO framework (Population/Problem, Intervention/Exposure, Comparison, Outcome) to define variables. For example: "How does this compound inhibit [specific enzyme] compared to [known inhibitor] under physiological pH conditions?" Test the question for clarity and measurability by ensuring variables (e.g., enzyme activity, pH) can be quantified .

Q. What experimental design principles should guide initial studies on this compound?

- Methodological Answer :

- Variables : Clearly define independent (e.g., concentration, temperature) and dependent variables (e.g., reaction rate, binding affinity).

- Controls : Include positive/negative controls (e.g., a known inhibitor for enzyme studies).

- Reproducibility : Document protocols for synthesis, purification, and characterization (e.g., NMR, HPLC) in detail, adhering to guidelines for reporting experimental methods .

- Sample Size : Use power analysis to determine adequate biological or technical replicates, minimizing Type I/II errors .

Q. How do I conduct a systematic literature review for this compound?

- Methodological Answer :

- Databases : Search PubMed, Web of Science, and SciFinder using keywords (e.g., "this compound synthesis," "kinetic studies").

- Inclusion/Exclusion Criteria : Filter studies by relevance (e.g., exclude industrial applications) and quality (e.g., peer-reviewed journals only).

- Gap Analysis : Map findings to identify contradictions (e.g., conflicting reported binding affinities) or underexplored areas (e.g., metabolic pathways). Use citation-tracking tools like Google Scholar’s "Cited by" feature to locate recent work .

Advanced Research Questions

Q. How should I analyze contradictory data on this compound’s efficacy across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC50 values) and apply statistical models (e.g., random-effects models) to account for heterogeneity .

- Source Evaluation : Assess methodological differences (e.g., assay conditions, purity of compounds) that may explain discrepancies. Replicate critical experiments under controlled conditions .

- Sensitivity Analysis : Test how variations in experimental parameters (e.g., pH, solvent) affect outcomes to identify boundary conditions for reported results .

Q. What strategies optimize analytical methodologies for this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- Method Validation : Follow ICH Q2(R1) guidelines for parameters like specificity, linearity, and recovery rates. For LC-MS/MS, optimize ionization conditions and validate against matrix effects .

- Sample Preparation : Compare extraction efficiencies of techniques like SPE (solid-phase extraction) vs. protein precipitation. Use internal standards (e.g., isotopically labeled analogs) to correct for variability .

Q. How can I integrate multi-omics data to study this compound’s systemic effects?

- Methodological Answer :

- Workflow Design : Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR) data. Use bioinformatics tools like STRING-DB for pathway enrichment analysis .

- Data Normalization : Apply batch-effect correction (e.g., Combat algorithm) and dimensionality reduction (e.g., PCA) to harmonize datasets.

- Hypothesis Generation : Use machine learning (e.g., random forests) to identify biomarkers or mechanistic networks linked to this compound exposure .

Methodological Frameworks and Tools

Q. What frameworks ensure rigorous hypothesis testing for this compound?

- Answer : Adopt the ROBINS-I tool to assess bias in non-randomized studies or ARRIVE guidelines for preclinical reporting. Pre-register hypotheses and analysis plans on platforms like Open Science Framework to mitigate confirmation bias .

Q. How do I ensure my research on this compound meets ethical and reproducibility standards?

- Answer :

- Ethics : Obtain institutional approval for biological studies. Use the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Reproducibility : Share raw data (e.g., via Zenodo) and provide step-by-step protocols in supplementary materials. Use electronic lab notebooks for real-time documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.